

BI-4924: A Technical Guide to a Potent and Selective PHGDH Inhibitor

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Compound of Interest		
Compound Name:	BI-4924	
Cat. No.:	B15614151	Get Quote

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Abstract

BI-4924 is a potent and selective small-molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is upregulated in certain cancers, making PHGDH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and preclinical development of **BI-4924**, including its mechanism of action, in vitro activity, and physicochemical properties. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this compound and its biological effects.

Introduction

The de novo serine biosynthesis pathway plays a crucial role in providing the metabolic precursors for the synthesis of proteins, nucleotides, and lipids, which are essential for cancer cell proliferation.[1] 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first committed step in this pathway, the NAD+-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] In certain malignancies, such as triple-negative breast cancer and melanoma, the PHGDH gene is amplified, leading to increased enzyme expression and a dependency on this pathway for survival.[2] This has positioned PHGDH as a promising target for the development of novel anti-cancer therapies.



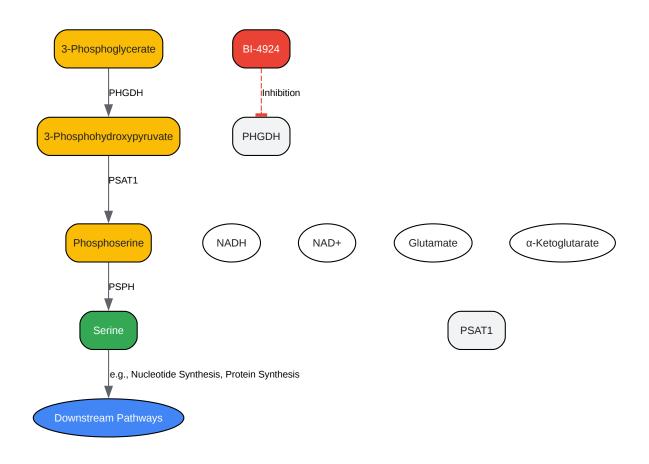
BI-4924 emerged from a fragment-based screening and subsequent structure-based drug design effort as a highly potent and selective inhibitor of PHGDH.[3][4] It acts as a competitive inhibitor with respect to the cofactor nicotinamide adenine dinucleotide (NADH/NAD+).[5] For cellular studies, a cell-permeable ester prodrug, BI-4916, has been developed to facilitate intracellular enrichment of **BI-4924**.[2] A structurally related but inactive compound, BI-5583, is available as a negative control for in-cell assays.[2]

Mechanism of Action

BI-4924 exerts its inhibitory effect by competing with the cofactor NAD+ for binding to the active site of PHGDH.[5] This prevents the oxidation of 3-phosphoglycerate, thereby blocking the initial and rate-limiting step of the de novo serine biosynthesis pathway. The inhibition of this pathway leads to a depletion of intracellular serine and downstream metabolites, ultimately impacting cancer cell proliferation and survival, particularly in PHGDH-dependent cancer cells.

Below is a diagram illustrating the serine biosynthesis pathway and the point of inhibition by **BI-4924**.





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Figure 1: Serine Biosynthesis Pathway and BI-4924 Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for **BI-4924** and its related compounds.

Table 1: In Vitro Activity



Compound	Target	Assay	IC50 (nM)	SPR (nM)
BI-4924	PHGDH	NAD+ high assay (250 μM)	3	26
13C-Serine Synthesis (72 h)	2,200			
BI-5583 (Negative Control)	PHGDH	PHGDH SPR	28,400	

Data sourced from Boehringer Ingelheim opnMe portal.[2]

Table 2: Physicochemical and DMPK Properties of BI-

4924

Parameter	Value	
Molecular Weight (Da, free base)	499.4	
logD @ pH 11	0.62	
Solubility @ pH 7 (μg/mL)	59	
Caco-2 Permeability AB @ pH 7.4 (10 ⁻⁶ cm/s)	0.21	
Caco-2 Efflux Ratio	10.8	
Microsomal Stability (human/mouse/rat) (% QH)	<24 / <24 / <23	
Hepatocyte Stability (mouse) (% QH)	32	
Plasma Protein Binding (mouse) (%)	99.6	
CYP Inhibition (IC50, μM)	>50 for 3A4, 2C9, 2C19, 2D6; 31 for 2C8	

Data sourced from Boehringer Ingelheim opnMe portal.[2]

Experimental Protocols



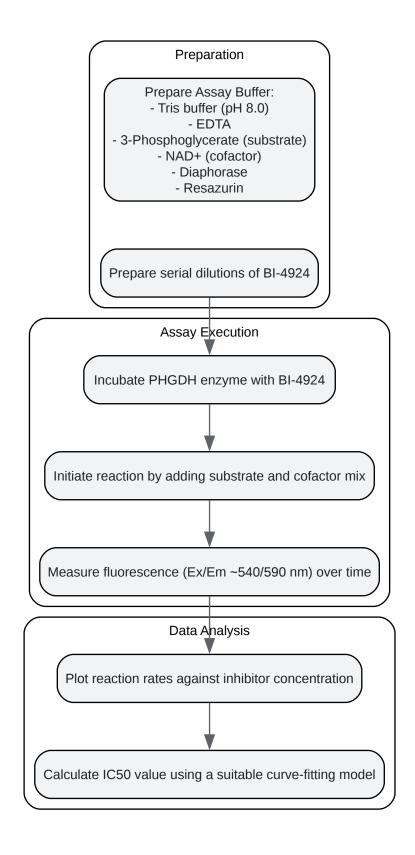
Detailed experimental protocols are critical for the replication and extension of scientific findings. The following are representative protocols for key assays used in the characterization of **BI-4924**, based on standard methodologies in the field.

PHGDH Enzymatic Assay (NAD+ High Assay)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Workflow:





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Figure 2: PHGDH Enzymatic Assay Workflow.



Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM MgCl₂.
 - Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 3-phosphoglycerate (final concentration 100 μM), NAD+ (final concentration 250 μM), diaphorase (final concentration 0.1 U/mL), and resazurin (final concentration 10 μM).
- · Compound Preparation:
 - Prepare a 10 mM stock solution of BI-4924 in DMSO.
 - Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
- · Assay Procedure:
 - Add 1 μL of diluted BI-4924 or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 20 μL of PHGDH enzyme solution (e.g., 5 nM final concentration) in assay buffer to each well.
 - Incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 20 μL of the Substrate/Cofactor Mix.
- Data Acquisition and Analysis:
 - Immediately measure the fluorescence increase (Ex/Em = 544/590 nm) at 1-minute intervals for 30 minutes using a plate reader.
 - Calculate the reaction rates from the linear portion of the kinetic curves.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the binding kinetics and affinity of BI-4924 to PHGDH.

Methodology:

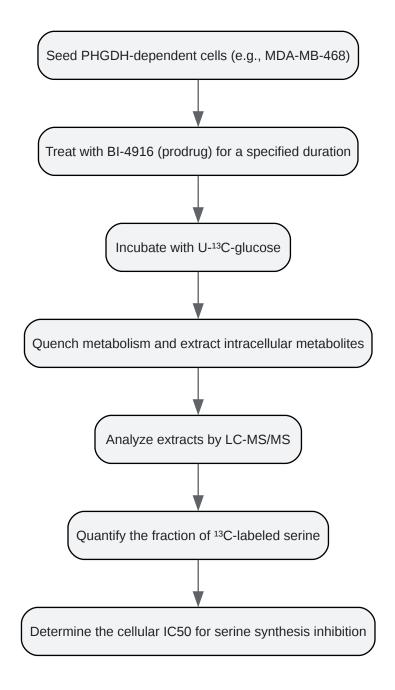
- Immobilization of PHGDH:
 - Use a CM5 sensor chip (or equivalent).
 - Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
 - Inject purified PHGDH protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve covalent immobilization via amine coupling.
 - Deactivate any remaining active esters with ethanolamine.
- Binding Analysis:
 - Prepare a series of dilutions of BI-4924 in a suitable running buffer (e.g., HBS-EP+).
 - Inject the BI-4924 solutions over the immobilized PHGDH surface and a reference flow cell.
 - Monitor the association and dissociation phases.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular ¹³C-Serine Synthesis Assay

This assay quantifies the ability of **BI-4924** to inhibit de novo serine synthesis in cells.

Workflow:





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Figure 3: Cellular Serine Synthesis Assay Workflow.

Methodology:

- Cell Culture and Treatment:
 - Plate PHGDH-dependent cancer cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.



- Treat the cells with a range of concentrations of the prodrug BI-4916 for 24-72 hours.
- Stable Isotope Labeling:
 - Replace the culture medium with a medium containing U-13C-glucose and continue the incubation for 4-8 hours.
- Metabolite Extraction:
 - Aspirate the medium and wash the cells with ice-cold saline.
 - Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
 - Scrape the cells and collect the extract. Centrifuge to pellet cell debris.
- LC-MS/MS Analysis:
 - Analyze the supernatant containing the polar metabolites by liquid chromatography-mass spectrometry (LC-MS/MS).
 - Monitor the mass transitions for unlabeled (M+0) and labeled (M+3) serine.
- Data Analysis:
 - Calculate the fraction of labeled serine as [M+3 / (M+0 + M+3)].
 - Plot the inhibition of serine synthesis against the concentration of BI-4916 to determine the cellular IC50.

Development Status and Future Directions

The available data position **BI-4924** as a valuable research tool for investigating the role of PHGDH and the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity, along with the availability of a prodrug and a negative control, make it a well-characterized chemical probe.

Currently, there is no publicly available information on the in vivo efficacy or pharmacokinetic properties of **BI-4924** in animal models, nor any indication of its advancement into clinical trials.



Future research should focus on evaluating the therapeutic potential of **BI-4924** or its analogs in preclinical cancer models to assess their efficacy, safety, and pharmacokinetic profiles. Such studies will be crucial in determining the translational potential of targeting PHGDH with this chemical series.

Conclusion

BI-4924 is a potent and selective inhibitor of PHGDH that has been instrumental in elucidating the cellular consequences of blocking de novo serine biosynthesis. This technical guide provides a summary of its discovery, mechanism of action, and key preclinical data, along with detailed experimental protocols to facilitate its use in further research. The continued investigation of **BI-4924** and similar compounds holds promise for the development of novel therapeutic strategies for cancers dependent on the serine biosynthesis pathway.

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